synthesis and characterization of 2-(2-Methylphenoxy)acetamide
synthesis and characterization of 2-(2-Methylphenoxy)acetamide
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Methylphenoxy)acetamide
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-(2-Methylphenoxy)acetamide. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying scientific principles and rationale behind key experimental decisions. The guide details a robust two-step synthetic pathway commencing with a Williamson ether synthesis to produce the key intermediate, 2-(2-methylphenoxy)acetic acid, followed by its subsequent amidation. We present a self-validating characterization cascade, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and physical property analysis to ensure the unequivocal identification and purity assessment of the final compound. This document is structured to serve as both a practical laboratory manual and an educational resource, grounded in authoritative references to ensure scientific integrity.
Strategic Approach to Synthesis
The synthesis of 2-(2-Methylphenoxy)acetamide is most reliably achieved through a two-stage process that leverages classic, high-yielding organic reactions. This strategy ensures control over the formation of the core chemical scaffold and allows for straightforward purification of the intermediate and final products.
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Stage 1: Ether Formation via Williamson Ether Synthesis. The foundational ether linkage is constructed by reacting 2-methylphenol (o-cresol) with chloroacetic acid under basic conditions. This SN2 reaction is a cornerstone of ether synthesis due to its reliability and broad applicability.[1][2] The choice of a strong base is critical to deprotonate the phenolic hydroxyl group, thereby generating the potent nucleophile required for the substitution reaction.[3][4]
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Stage 2: Amidation of the Carboxylic Acid Intermediate. The resulting 2-(2-methylphenoxy)acetic acid is then converted to the target primary amide. This transformation is typically achieved by first activating the carboxylic acid to a more reactive species (e.g., an acid chloride using thionyl chloride) and subsequently reacting it with an ammonia source. This activation step is crucial as the direct reaction between a carboxylic acid and ammonia requires harsh conditions and is often less efficient.[5]
The logical flow of this synthetic strategy is visualized below.
Caption: Overall workflow for the synthesis of 2-(2-Methylphenoxy)acetamide.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. The reagents used are corrosive and/or irritant; consult the Safety Data Sheets (SDS) for each chemical before use.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Supplier Suggestion |
| 2-Methylphenol (o-Cresol) | 95-48-7 | C₇H₈O | Sigma-Aldrich |
| Chloroacetic Acid | 79-11-8 | C₂H₃ClO₂ | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | Fisher Scientific |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | HCl | VWR |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | SOCl₂ | Acros Organics |
| Ammonium Hydroxide (NH₄OH), conc. | 1336-21-6 | NH₄OH | J.T. Baker |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | EMD Millipore |
| Toluene | 108-88-3 | C₇H₈ | Sigma-Aldrich |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Fisher Scientific |
| Ethanol | 64-17-5 | C₂H₆O | Decon Labs |
Stage 1: Synthesis of 2-(2-Methylphenoxy)acetic Acid
Rationale: This procedure utilizes a classic Williamson ether synthesis. Sodium hydroxide serves as the base to deprotonate the weakly acidic phenol, forming the sodium 2-methylphenoxide. This phenoxide is a strong nucleophile that readily attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion in an SN2 reaction. Acidification is required in the workup to protonate the carboxylate, yielding the desired carboxylic acid product.
Step-by-Step Protocol:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium hydroxide (8.0 g, 0.2 mol) in water (20 mL).
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Addition of Phenol: To the stirred NaOH solution, carefully add 2-methylphenol (10.8 g, 0.1 mol).
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Addition of Haloacid: In a separate beaker, dissolve chloroacetic acid (9.5 g, 0.1 mol) in water (20 mL). Add this solution dropwise to the reaction flask.
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Reflux: Heat the reaction mixture to reflux using a heating mantle and stir for 2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) (Eluent: 7:3 Hexane:Ethyl Acetate).
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Workup and Isolation: After cooling to room temperature, transfer the mixture to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted 2-methylphenol. Discard the organic layer.
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Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is ~2 (test with litmus paper). A white precipitate of 2-(2-methylphenoxy)acetic acid will form.
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Filtration and Drying: Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 30 mL), and dry in a vacuum oven at 60 °C to a constant weight.
Stage 2: Synthesis of 2-(2-Methylphenoxy)acetamide
Rationale: The carboxylic acid is first converted to a highly reactive acyl chloride using thionyl chloride. This intermediate is not isolated but is reacted in situ with concentrated ammonium hydroxide. The ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the stable amide product.
Step-by-Step Protocol:
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Acid Chloride Formation: Place the dried 2-(2-methylphenoxy)acetic acid (8.3 g, 0.05 mol) and a magnetic stir bar in a 100 mL round-bottom flask. Add thionyl chloride (5.5 mL, 0.075 mol) and a few drops of dimethylformamide (DMF) as a catalyst. Equip the flask with a reflux condenser fitted with a gas trap (e.g., a drying tube with CaCl₂ leading to a beaker with NaOH solution to neutralize HCl and SO₂ gases).
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Reflux: Heat the mixture gently under reflux for 1 hour. The solid should dissolve, and gas evolution will be observed.
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Removal of Excess Reagent: After cooling, remove the excess thionyl chloride by rotary evaporation (ensure the vacuum pump is protected from corrosive vapors).
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Amidation: Cool the flask containing the crude acyl chloride in an ice bath. Very slowly and carefully, add 50 mL of cold, concentrated ammonium hydroxide to the flask with vigorous stirring. A precipitate will form immediately. Caution: This reaction is highly exothermic.
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Isolation and Purification: Continue stirring for 30 minutes. Collect the solid product by vacuum filtration.
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Recrystallization: Purify the crude product by recrystallization.[6][7] Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Comprehensive Characterization of 2-(2-Methylphenoxy)acetamide
A multi-technique approach is essential for the unambiguous confirmation of the product's structure and purity. Each technique provides a unique piece of the puzzle, and together they form a self-validating system of analysis.
Caption: A logical map of the characterization techniques and the information they provide.
Physical Properties
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Appearance: White to off-white crystalline solid.[8]
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Melting Point: A sharp melting point is indicative of high purity. The literature value can be used as a reference. The expected range should be determined and compared.
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Solubility: Soluble in alcohols, acetone, and ethyl acetate; sparingly soluble in water.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about the molecular structure, including the connectivity and chemical environment of atoms.
Protocol: Dissolve ~10-15 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.20 - 6.80 | Multiplet | 4H | Aromatic (Ar-H) | Protons on the benzene ring, complex splitting due to ortho/meta/para coupling. |
| ~ 6.50 - 5.50 | Broad singlet | 2H | Amide (-CONH₂) | Exchangeable protons of the primary amide, often broad.[9] |
| ~ 4.55 | Singlet | 2H | Methylene (-O-CH₂-) | Singlet due to no adjacent protons. Deshielded by the adjacent ether oxygen. |
| ~ 2.25 | Singlet | 3H | Methyl (Ar-CH₃) | Singlet attached to the aromatic ring. |
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 170.5 | Amide Carbonyl (C=O) | Characteristic downfield shift for an amide carbonyl carbon.[10] |
| ~ 155.0 | Ar-C (C-O) | Aromatic carbon directly attached to the ether oxygen. |
| ~ 131.0 - 121.0 | Ar-C & Ar-CH | Remaining aromatic carbons. |
| ~ 67.5 | Methylene (-O-CH₂-) | Aliphatic carbon deshielded by the ether oxygen. |
| ~ 16.5 | Methyl (Ar-CH₃) | Aliphatic carbon of the methyl group attached to the aromatic ring. |
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.[11]
Protocol: Acquire the IR spectrum using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. Scan from 4000 cm⁻¹ to 400 cm⁻¹.
Expected Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~ 3350 & 3180 | N-H Symmetric & Asymmetric Stretch | Primary Amide (-NH₂) | Two distinct bands are characteristic of a primary amide.[9] |
| ~ 3050 | C-H Aromatic Stretch | Aromatic Ring | Stretching of C-H bonds on the benzene ring. |
| ~ 2950 | C-H Aliphatic Stretch | -CH₃, -CH₂- | Stretching of C-H bonds in the methyl and methylene groups. |
| ~ 1660 | C=O Stretch (Amide I) | Amide (-C=O) | Strong, sharp absorption characteristic of the amide carbonyl group.[9][11] |
| ~ 1600 | N-H Bend (Amide II) | Amide (-NH₂) | Bending vibration of the N-H bonds. |
| ~ 1240 & 1050 | C-O-C Asymmetric & Symmetric Stretch | Aryl-Alkyl Ether | Strong bands confirming the presence of the ether linkage.[12] |
Mass Spectrometry (MS)
Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides the molecular weight of the compound and structural information from its fragmentation pattern.
Protocol: Introduce a dilute solution of the compound into the mass spectrometer, typically using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
Expected Data Summary:
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₉H₁₁NO₂[8] | --- |
| Molecular Weight | 165.19 g/mol [8] | --- |
| Molecular Ion Peak [M]⁺ | m/z = 165 | Corresponds to the mass of the intact molecule (if observed). |
| Protonated Ion [M+H]⁺ | m/z = 166 | Commonly observed in ESI-MS, corresponding to the molecule plus a proton. |
| Key Fragment Ion | m/z = 107 (C₇H₇O⁺) | A very common and stable fragment corresponding to the methylphenoxonium ion, resulting from the cleavage of the bond between the methylene group and the ether oxygen. This fragment is highly diagnostic for the phenoxy moiety.[13] |
| Key Fragment Ion | m/z = 58 (C₂H₄NO⁺) | Corresponds to the acetamide fragment [CH₂CONH₂]⁺ resulting from cleavage of the ether C-O bond. |
References
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PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Geronikaki, A., et al. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. Retrieved from [Link]
- Fathalla, O. A., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research.
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Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Retrieved from [Link]
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SpectraBase. (n.d.). Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)-. Wiley. Retrieved from [Link]
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PubChem. (n.d.). N-(2-methoxyethyl)-2-(2-methylphenoxy)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-(2-Methylphenoxy)acetamide. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]
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University of Texas at Dallas. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and.... Retrieved from [Link]
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MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Retrieved from [Link]
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